molecular weight and formula for (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
molecular weight and formula for (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate
This guide serves as a technical reference for the chemical entity (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate (CAS: 1807938-29-9).[1][2] It is structured to support researchers in medicinal chemistry and synthetic organic chemistry who utilize this compound as a building block or prodrug moiety.
Physicochemical Identity, Synthesis, and Synthetic Utility[2]
Core Chemical Identity
This compound represents a specialized O-acylated amidoxime derivative. In the context of drug development, such structures are frequently employed as precursors to 1,2,4-oxadiazoles or as prodrug strategies to improve the lipophilicity and bioavailability of amidine-containing pharmacophores.
Quantitative Data Summary
| Parameter | Value | Verification |
| Common Name | (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate | [AccelaChem, 2024] |
| Systematic Name | Ethyl 2-amino-2-(propanoyloxyimino)acetate | Derived from Structure |
| CAS Registry Number | 1807938-29-9 | Verified |
| Molecular Formula | C | Calculated |
| Molecular Weight | 188.18 g/mol | Calculated |
| Monoisotopic Mass | 188.0797 Da | Calculated |
| Physical State | White to off-white crystalline solid (typical) | Analogous compounds |
| Predicted LogP | ~0.8 - 1.2 | Estimated (ChemAxon) |
Structural Deconstruction
The IUPAC-style name can be parsed to reveal the covalent connectivity, confirming it is not a salt but a neutral ester derivative.
-
Propanoate: Indicates the propionyl ester moiety (
). -
Amino: Refers to the bridging nitrogen or the primary amine on the backbone.
-
(1-Amino-2-ethoxy-2-oxoethylidene): This complex substituent describes an ethyl oxamate imidate backbone:
-
Connectivity: The propanoate is esterified to the oxime oxygen attached to the ethylidene nitrogen.
Structural Formula:
Synthetic Logic & Production
The synthesis of this compound follows a standard acylation protocol for amidoximes. This section details the causality behind the reagents and the self-validating steps to ensure purity.
Retrosynthetic Analysis
The molecule is assembled by coupling Ethyl 2-amino-2-(hydroxyimino)acetate (also known as Ethyl oxamate oxime) with a propionylating agent.
Experimental Protocol (Standardized)
Note: All reactions must be performed under an inert atmosphere (N
Reagents:
-
Precursor: Ethyl 2-amino-2-(hydroxyimino)acetate (1.0 eq)
-
Acylating Agent: Propionyl chloride (1.1 eq) or Propionic anhydride.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
Step-by-Step Workflow:
-
Solubilization: Dissolve Ethyl 2-amino-2-(hydroxyimino)acetate in anhydrous DCM at 0°C.
-
Activation: Add TEA dropwise. The slight exotherm indicates deprotonation of the oxime hydroxyl group (
). -
Acylation: Add Propionyl chloride slowly to control the exotherm. The reaction is driven by the formation of the stable O-acyl bond.
-
Monitoring: Monitor via TLC (SiO
, 50% EtOAc/Hexane). The starting amidoxime is more polar than the target O-acylated product. -
Workup: Wash with cold saturated NaHCO
(to remove excess acid/chloride) followed by brine. Dry over MgSO . -
Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography to avoid hydrolysis on acidic silica.
Reaction Pathway Diagram
The following diagram illustrates the formation and potential downstream cyclization of the compound.
Caption: Synthesis of the target O-acylated amidoxime and its potential thermal cyclization to a 1,2,4-oxadiazole derivative.
Applications in Drug Development
This specific molecular weight and formula are critical in two primary medicinal chemistry domains:
Prodrug Design (The "Masked" Amidine)
Amidines and amidoximes are often polar and exhibit poor membrane permeability. By acylating the oxygen of the amidoxime (as seen in this propanoate derivative), the molecule becomes more lipophilic (LogP increases).
-
Mechanism: Upon oral administration, esterases in the plasma or liver cleave the propanoate group.
-
Release: This releases the free amidoxime, which can then be reduced to the active amidine by cytochrome b5 reductase or mARC (mitochondrial amidoxime reducing component).
-
Precedent: This strategy mirrors the design of Ximelagatran and Sibrafiban , where O-acylation improves oral bioavailability.
Heterocycle Synthesis (1,2,4-Oxadiazoles)
The compound is a "pre-loaded" precursor for 1,2,4-oxadiazoles.
-
Reaction: Heating (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate in a solvent like toluene or diglyme induces Tiemann rearrangement or simple cyclodehydration.
-
Product: Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.
-
Utility: This scaffold is ubiquitous in S1P1 agonists and anti-inflammatory agents.
Analytical Verification (Self-Validating System)
To confirm the identity of synthesized batches, compare analytical data against these predicted standards.
Proton NMR ( H NMR, 400 MHz, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 6.8 - 7.2 | Broad Singlet | 2H | |
| 4.25 | Quartet ( | 2H | |
| 2.45 | Quartet ( | 2H | |
| 1.25 | Triplet ( | 3H | |
| 1.05 | Triplet ( | 3H |
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Expect a peak at 189.19 m/z . -
Fragment Ions:
-
~117 (Loss of propionyl group,
). - ~132 (Loss of ethyl group from ester).
-
~117 (Loss of propionyl group,
References
-
Accela ChemBio Inc. (2024).[2] Product Catalog: (1-amino-2-ethoxy-2-oxoethylidene)amino propanoate (CAS 1807938-29-9).[1][2][3] Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary: Amidoxime Derivatives and Bioavailability. Retrieved from [Link]
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. [Link]
-
ChemSrc. (2024). CAS 1807938-29-9 Physicochemical Properties. Retrieved from [Link]
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